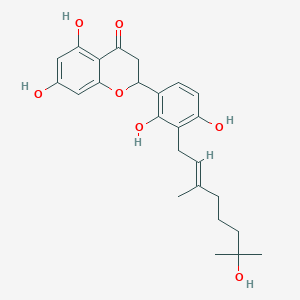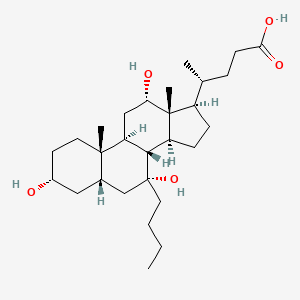
TGR5 agonist 3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TGR5 agonist 3 is a synthetic compound that targets the Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein bile acid receptor 1. TGR5 is a member of the G-protein-coupled receptor family and plays a significant role in regulating energy homeostasis, glucose metabolism, and bile acid homeostasis. This compound has emerged as a promising therapeutic agent for the treatment of metabolic disorders, including type 2 diabetes mellitus, obesity, and non-alcoholic steatohepatitis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of TGR5 agonist 3 involves multiple steps, including the formation of key intermediates and their subsequent functionalization One common synthetic route involves the use of 3-phenoxypyrazine-2-carboxamide derivativesThe reaction conditions typically involve the use of organic solvents such as dichloromethane and reagents like acetyl chloride and triethylamine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Techniques such as continuous flow chemistry and automated synthesis are employed to streamline the production process and reduce costs.
化学反応の分析
Types of Reactions
TGR5 agonist 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate to replace specific substituents on the phenoxypyrazine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol, and tetrahydrofuran.
Substitution: Sodium hydroxide, potassium carbonate, dichloromethane, and ethanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further analyzed for their biological activity and potential therapeutic applications.
科学的研究の応用
TGR5 agonist 3 has a wide range of scientific research applications, including:
作用機序
TGR5 agonist 3 exerts its effects by binding to the TGR5 receptor, which is a G-protein-coupled receptor. Upon activation, TGR5 stimulates the production of cyclic adenosine monophosphate (cAMP) through the activation of Gαs proteins. This leads to the activation of downstream signaling pathways, including protein kinase A, nuclear factor kappa-B, and extracellular signal-regulated kinases. These pathways play crucial roles in regulating glucose metabolism, energy homeostasis, and inflammatory responses .
類似化合物との比較
Similar Compounds
6α-ethyl-23(S)-methyl-cholic acid (INT-777): A selective TGR5 agonist with similar biological activity.
4-benzofuranyloxynicotinamide derivatives: A series of compounds with potent TGR5 agonistic activity.
[2-(2,5-dichlorophenoxy)pyridin-3-yl]-(3,4-dihydro-2H-quinolin-1-yl)methanone: A non-steroidal TGR5 agonist with high efficacy.
Uniqueness
TGR5 agonist 3 is unique due to its specific structural features that confer high selectivity and potency towards the TGR5 receptor. Its ability to modulate multiple signaling pathways makes it a versatile compound for therapeutic applications. Additionally, its synthetic accessibility and potential for structural modifications provide opportunities for the development of new derivatives with improved pharmacological properties .
特性
分子式 |
C28H48O5 |
|---|---|
分子量 |
464.7 g/mol |
IUPAC名 |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-7-butyl-3,7,12-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C28H48O5/c1-5-6-12-28(33)16-18-14-19(29)11-13-26(18,3)22-15-23(30)27(4)20(8-9-21(27)25(22)28)17(2)7-10-24(31)32/h17-23,25,29-30,33H,5-16H2,1-4H3,(H,31,32)/t17-,18+,19-,20-,21+,22+,23+,25+,26+,27-,28-/m1/s1 |
InChIキー |
WZSOJFRSTCSXOJ-WVAMBBLPSA-N |
異性体SMILES |
CCCC[C@]1(C[C@@H]2C[C@@H](CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4([C@H](C3)O)C)[C@H](C)CCC(=O)O)C)O)O |
正規SMILES |
CCCCC1(CC2CC(CCC2(C3C1C4CCC(C4(C(C3)O)C)C(C)CCC(=O)O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


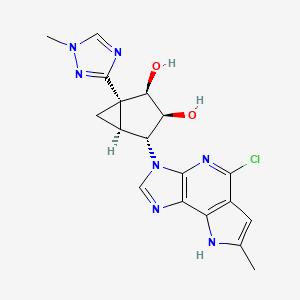
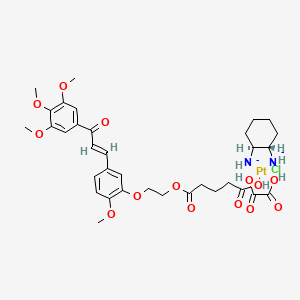
![(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(3S)-3-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-(ethanimidoylamino)pentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]but-1-en-2-yl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]hexanamide](/img/structure/B12381510.png)
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B12381521.png)
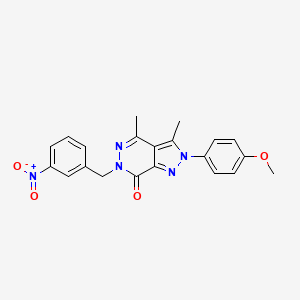
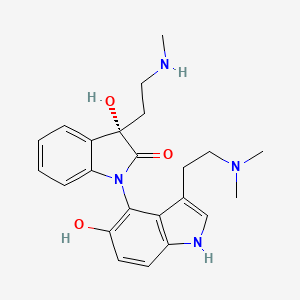
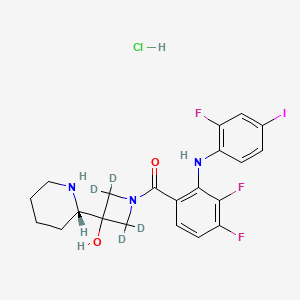
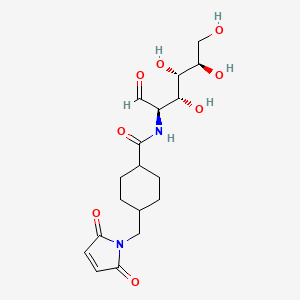
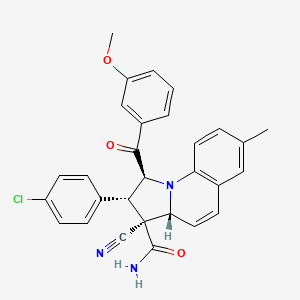
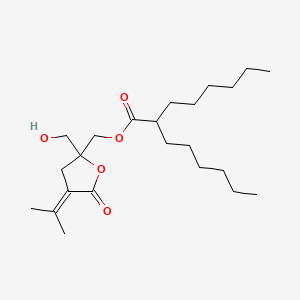
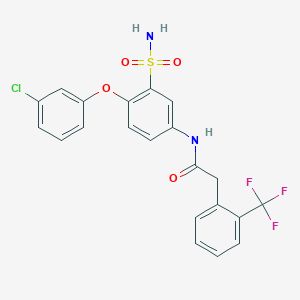
![7-(2-amino-4,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-1,3-benzodioxole-4-carbonitrile](/img/structure/B12381577.png)

